Cas no 83200-10-6 (Anipamil)

Anipamil is also known as anipamil. Its chemical formula is c34h52n2o2. It is a calcium channel blocker, which can prevent calcium influx of vascular smooth muscle cells, expand peripheral blood vessels, and thus play a role in reducing blood pressure. It can be used as an antagonist. The drug can slow down heart rate, reduce myocardial oxygen consumption, improve left ventricular diastolic function, reduce arrhythmia, and reduce blood pressure Lu-42668, prescription drug< Br>
Anipamil structure
Anipamil structure
Product Name:Anipamil
CAS No:83200-10-6
Molecular Formula:C34H52N2O2
Molecular Weight:520.788889884949
CID:878968
PubChem ID:54966

Anipamil Properties

Names and Identifiers

    • Anipamil
    • 2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile
    • Anipamil [INN]
    • Anipamilum [Latin]
    • Anipamilo [Spanish]
    • 0B09LAQ38G
    • 74AU98P8PI
    • Anipamilum
    • Anipamilo
    • 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
    • Anipamil, (-)-
    • Anipamil, (+)-
    • C34H52N2O2
    • Benzeneacetonitrile, alpha-dodecyl-3-methoxy-alpha-(3-((2-(3-methoxyphenyl)ethyl)methylamino)propyl)-, (-)-
    • Benzeneacetonitrile, alpha-dodecyl-3-methoxy
    • BENZENEACETONITRILE, .ALPHA.-DODECYL-3-METHOXY-.ALPHA.-(3-((2-(3-METHOXYPHENYL)ETHYL)METHYLAMINO)PROPYL)-, (-)-
    • NS00058487
    • DA-70875
    • 85247-63-8
    • HY-U00044
    • BENZENEACETONITRILE, .ALPHA.-DODECYL-3-METHOXY-.ALPHA.-(3-((2-(3-METHOXYPHENYL)ETHYL)METHYLAMINO)PROPYL)-, (+)-
    • DTXSID70868699
    • CHEMBL2104548
    • 2-(3-((3-Methoxyphenethyl)(methyl)amino)propyl)-2-(3-methoxyphenyl)tetradecanenitrile
    • 9Y54WZV1CJ
    • SCHEMBL247837
    • ANIPAMIL [WHO-DD]
    • PHFDAOXXIZOUIX-UHFFFAOYSA-N
    • CS-6769
    • EINECS 280-213-5
    • alpha-Dodecyl-3-methoxy-alpha-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]benzeneacetonitrile ;
    • 85247-61-6
    • Benzeneacetonitrile, alpha-dodecyl-3-methoxy-alpha-(3-((2-(3-methoxyphenyl)ethyl)methylamino)propyl)-, (+)-
    • BENZENEACETONITRILE, .ALPHA.-DODECYL-3-METHOXY-.ALPHA.-(3-((2-(3-METHOXYPHENYL)ETHYL)METHYLAMINO)PROPYL)-
    • 83200-10-6
    • UNII-9Y54WZV1CJ
    • UNII-0B09LAQ38G
    • Q4765248
    • UNII-74AU98P8PI
    • ANIPAMIL [MART.]
    • AKOS040741148
    • InChIKey: PHFDAOXXIZOUIX-UHFFFAOYSA-N
    • Inchi: 1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
    • SMILES: O(C)C1=CC=CC(=C1)C(C#N)(CCCN(C)CCC1C=CC=C(C=1)OC)CCCCCCCCCCCC

Computed Properties

  • Exact Mass: 520.402879
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 21
  • Monoisotopic Mass: 520.402879
  • Heavy Atom Count: 38
  • Complexity: 631
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 10.4
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 45.5

Experimental Properties

  • Refractive Index: 1.517
  • Boiling Point: 641.9°C at 760 mmHg
  • Flash Point: 342°C
  • Density: 0.983

Anipamil Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Biosynth
IDA20010-1 mg
Anipamil
83200-10-6
1mg
$363.00
TRC
A672700-10mg
Anipamil
83200-10-6
10mg
$ 201.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912783-1mg
Anipamil
83200-10-6 98%
1mg
¥10,125.00 2022-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-480624-10 mg
Anipamil Hydrochloride,
83200-10-6
10mg
¥2,858.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49374-1mg
Anipamil
83200-10-6 98%
1mg
¥5171.00 2023-09-08

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